2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(2,3-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzaldehyde and 3-(trifluoromethyl)aniline.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the quinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of starting materials and reagents.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Quality control: To ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic applications.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Gene expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: A simpler quinazolinone derivative with similar biological activities.
3-(Trifluoromethyl)phenyl-4(3H)-quinazolinone: A compound with a similar trifluoromethyl group, contributing to its unique properties.
2,3-Dichlorophenyl-4(3H)-quinazolinone: A compound with similar dichlorophenyl substitution, affecting its reactivity and biological activity.
Uniqueness
2-(2,3-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone is unique due to the combination of its dichlorophenyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. This combination may enhance its stability, reactivity, and potential therapeutic applications compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C21H13Cl2F3N2O |
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Molecular Weight |
437.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H13Cl2F3N2O/c22-16-9-4-8-15(18(16)23)19-27-17-10-2-1-7-14(17)20(29)28(19)13-6-3-5-12(11-13)21(24,25)26/h1-11,19,27H |
InChI Key |
WUQZEWTUYPDDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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